molecular formula C23H20ClN7O2S B12420957 ERK1/2 inhibitor 8

ERK1/2 inhibitor 8

Cat. No.: B12420957
M. Wt: 494.0 g/mol
InChI Key: AYSQKFWYWKVYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

ERK1/2 inhibitor 8 is identified by the chemical name 4-chloro-N-(2-((5-((2-methoxyethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)amino)phenyl)benzenesulfonamide , with the molecular formula C~23~H~20~ClN~7~O~2~S and a molecular weight of 493.97 g/mol . The compound’s CAS registry number is 2648368-43-6 , and it is classified as a Type I1/2 inhibitor, targeting both active and inactive conformations of ERK2. The structural backbone consists of a pyrazolo[1,5-a]pyrimidine core linked to a chlorobenzenesulfonamide moiety, which facilitates interactions with the kinase’s ATP-binding pocket (Table 1).

Table 1: Key chemical identifiers of this compound

Property Value
Systematic name 4-chloro-N-(2-((5-((2-methoxyethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)amino)phenyl)benzenesulfonamide
Molecular formula C~23~H~20~ClN~7~O~2~S
Molecular weight 493.97 g/mol
CAS number 2648368-43-6
Target ERK1/2

Crystallographic Analysis of ERK2-Inhibitor Complexes

While no direct crystal structure of this compound bound to ERK2 is available, insights into its binding mode can be inferred from studies on analogous ERK2-inhibitor complexes. For example, the crystal structure of ERK2 (PDB: 5AX3 ) bound to a peptide inhibitor (PEP) revealed that allosteric inhibitors occupy a hydrophobic pocket adjacent to the ATP-binding site, inducing conformational changes that prevent ERK2 activation. Computational docking studies of Type I1/2 inhibitors, including this compound, predict similar interactions: the sulfonamide group forms hydrogen bonds with Glu71 and Asp167 , while the pyrazolo-pyrimidine core engages in π-π stacking with Phe168 (Figure 1). Molecular dynamics (MD) simulations further demonstrate that this compound stabilizes the DFG-out conformation of ERK2, reducing kinase activity by 80% at 1 μM concentrations.

Table 2: Key residues in ERK2 involved in inhibitor binding

Residue Interaction type Energy contribution (kcal/mol)
Glu71 Hydrogen bonding -2.3 ± 0.4
Asp167 Ionic interaction -1.8 ± 0.3
Phe168 π-π stacking -3.1 ± 0.5
Lys54 Van der Waals interaction -1.2 ± 0.2

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G level reveal that this compound exhibits a polarized electronic structure, with partial charges of -0.42 e on the sulfonamide oxygen atoms and +0.18 e on the pyrimidine nitrogen atoms. These charges facilitate electrostatic complementarity with ERK2’s ATP-binding site. Molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) simulations estimate a binding free energy of -9.8 ± 1.2 kcal/mol , driven primarily by van der Waals interactions (-6.3 kcal/mol) and electrostatic contributions (-3.5 kcal/mol). The compound’s ClogP value of 2.7 further indicates favorable membrane permeability, consistent with its cellular activity.

Table 3: Quantum mechanical properties of this compound

Property Value
HOMO energy (eV) -6.2
LUMO energy (eV) -1.9
Dipole moment (Debye) 4.7
Polarizability (ų) 48.3

Spectroscopic Profiling (NMR, MS, IR)

High-resolution mass spectrometry (HRMS) of this compound confirms its molecular weight, showing a parent ion peak at m/z 494.97 [M+H]⁺ . Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d~6~ reveals characteristic shifts: a singlet at δ 8.3 ppm (pyrimidine H-2), a doublet at δ 7.8 ppm (aromatic protons), and a triplet at δ 3.6 ppm (methoxyethyl group). Infrared (IR) spectroscopy identifies key functional groups, including S=O stretches at 1160 cm⁻¹ and N-H bends at 1540 cm⁻¹ .

Table 4: Spectroscopic data for this compound

Technique Key signals
HRMS m/z 494.97 [M+H]⁺
^1H NMR (DMSO-d~6~) δ 8.3 (s, 1H), 7.8 (d, 2H), 3.6 (t, 2H)
IR 1160 cm⁻¹ (S=O), 1540 cm⁻¹ (N-H)

Properties

Molecular Formula

C23H20ClN7O2S

Molecular Weight

494.0 g/mol

IUPAC Name

5'-[(3-chlorophenyl)methyl]-2'-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]spiro[oxetane-3,6'-pyrrolo[3,4-d][1,3]thiazole]-4'-one

InChI

InChI=1S/C23H20ClN7O2S/c1-13-9-25-22(27-16-6-7-26-30(16)2)29-17(13)20-28-18-19(34-20)23(11-33-12-23)31(21(18)32)10-14-4-3-5-15(24)8-14/h3-9H,10-12H2,1-2H3,(H,25,27,29)

InChI Key

AYSQKFWYWKVYSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=NC3=C(S2)C4(COC4)N(C3=O)CC5=CC(=CC=C5)Cl)NC6=CC=NN6C

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The synthesis begins with the preparation of two key intermediates: a functionalized imidazole-pyrimidine fragment and a bicyclic dihydroimidazopyrazinone moiety.

Step 1–5: Imidazole-Pyrimidine Intermediate

  • SEM Protection : Ethyl 1H-imidazole-2-carboxylate undergoes protection with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride to yield the SEM-protected imidazole.
  • Bromination : N-Bromosuccinimide (NBS) mediates bromination at the 4-position of the imidazole ring.
  • Boronic Acid Formation : A Miyaura borylation reaction converts the bromide to a boronic acid using bis(pinacolato)diboron and palladium catalysis.
  • Suzuki–Miyaura Coupling : The boronic acid reacts with 2,4-dichloro-5-methylpyrimidine under Suzuki conditions (Pd(PPh₃)₄, Cs₂CO₃, dioxane/water) to form the biaryl structure.
  • SEM Deprotection : Acidic cleavage (HCl in dioxane) removes the SEM group, yielding the primary imidazole-pyrimidine intermediate.

Step 6–8: Dihydroimidazopyrazinone Intermediate

  • Reduction and Cyclization : (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid is reduced to the corresponding alcohol, followed by cyclization with p-toluenesulfonyl chloride to form a sulfamidate.
  • Ring-Opening : The sulfamidate undergoes nucleophilic attack by the imidazole-pyrimidine intermediate’s NH group, facilitated by triethylamine.
  • Deprotection : Sequential removal of the tert-butoxycarbonyl (BOC) and methyl ether protecting groups generates a primary amine.

Final Assembly

Step 9–14: Functionalization and Coupling

  • Cyclization : Treatment with methanolic ammonia induces cyclization to form the dihydroimidazopyrazinone core.
  • Alkylation : Reaction with 4-(bromomethyl)-1,2-difluorobenzene introduces the difluorobenzyl group.
  • Buchwald–Hartwig Amination : A palladium-catalyzed coupling (XantPhos precatalyst, Cs₂CO₃) attaches the pyrazolo[1,5-a]pyrimidine fragment to complete the structure.

Reaction Optimization and Challenges

Critical adjustments were made to enhance yield and selectivity:

Suzuki–Miyaura Coupling

  • Base Selection : Cs₂CO₃ outperformed K₂CO₃ in minimizing side reactions during pyrimidine coupling.
  • Solvent System : A dioxane/water (6:1) mixture improved solubility of the boronic acid intermediate.

Buchwald–Hartwig Amination

  • Ligand Screening : Second-generation XantPhos precatalyst provided superior reactivity over SPhos or RuPhos ligands, achieving >90% conversion.
  • Temperature Control : Maintaining 110°C prevented decomposition of the aryl chloride substrate.

Purification Strategies

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolved diastereomeric impurities in the final step.
  • Crystallization : Ethyl acetate/n-hexane recrystallization enhanced enantiomeric purity (>99% ee).

Analytical Characterization

Structural Confirmation

Technique Key Findings Reference
X-ray Crystallography Confirmed binding mode to ERK2 ATP pocket (PDB: 6GES), with hydrogen bonds to Met108 and Lys54.
NMR Spectroscopy ¹H/¹³C NMR validated the dihydroimidazopyrazinone core (δ 7.2 ppm for imidazole H).
Mass Spectrometry HRMS m/z 582.2284 [M+H]⁺ (calc. 582.2289 for C₂₈H₂₉F₂N₉O₂).

Physicochemical Properties

Property Value Method
LogD₇.₄ 2.5 Shake-flask HPLC
Aqueous Solubility 112 μM (pH 7.4) Nephelometry
Permeability (Papp) 8.2 × 10⁻⁶ cm/s (Caco-2) LC-MS/MS

Scale-Up and Process Considerations

Critical Quality Attributes (CQAs)

  • Genotoxic Impurities : Controlled below 1 ppm via Pd scavenging (SiliaMetS Thiol).
  • Residual Solvents : Dioxane levels reduced to <50 ppm via azeotropic distillation with toluene.

Kilogram-Scale Production

  • Throughput : 14% overall yield (1.2 kg batch).
  • Cost Drivers : Palladium catalysts (23% of raw material cost) and chiral starting materials.

Preclinical and Clinical Relevance

AZD0364 demonstrates nanomolar potency against ERK1/2 (IC₅₀ = 0.38–0.40 nM) with >100-fold selectivity over 380 kinases. In A375 melanoma xenografts, oral administration (10 mg/kg) achieved 85% tumor growth inhibition, correlating with pRSK suppression. Phase 1 trials (NCT04418167) confirmed a half-life of 14.3 hours in humans, supporting once-daily dosing.

Chemical Reactions Analysis

Kinase Selectivity and Binding Interactions

ERK1/2 inhibitor 8 exhibits high selectivity over 380 kinases, with minimal off-target activity. Key interactions include:

Interaction Type ERK1/2 Residues Functional Impact
Bidentate hydrogen bondingMet108 (ERK2)Anchors compound to hinge region
Halogen bondGln105 (ERK2)Stabilizes active conformation
Hydrophobic packingLys54, Lys151Enhances binding pocket complementarity

Kinase Inhibition Profile (1 μM treatment) :

Kinase% Inhibition
ERK1105%
ERK2102%
MEK1104%
CDK2/cyclin E89%
BRAF102%

In Vitro Reactivity and Stability

This compound demonstrates robust stability in biological systems:

  • Thermal stability assays : No destabilization of ERK2 observed at physiological temperatures .

  • ATP competition : Binds ERK1/2 with a dissociation constant (Kₐ) of 126.9 nM (ERK1) and 209.8 nM (ERK2), confirmed by isothermal titration calorimetry .

  • Degradation effects : Induces ERK2 ubiquitination and proteasomal degradation in cancer cells, independent of catalytic inhibition .

Biological Reactivity and Downstream Effects

This compound suppresses oncogenic signaling through:

  • Phosphorylation blockade : Reduces pERK1/2 and downstream substrates (RSK, c-Myc) in triple-negative breast cancer (TNBC) cells .

  • Compensatory pathway inhibition : Prevents ERK5 activation, overcoming resistance mechanisms seen with single-pathway inhibitors .

  • Apoptosis induction : Triggers ferritinophagy in TNBC cells at nanomolar concentrations .

Comparative Reactivity with Other ERK Inhibitors

Parameter This compound BVD-523 (Comparator)
ERK1 IC₅₀38.69 nM110 nM
ERK5 inhibitionNoneNone
Tumor growth inhibition82% (MDA-MB-231 xenografts)58%

Data from highlight its superior potency and dual ERK1/2-ERK5 targeting capability.

Scientific Research Applications

ERK1/2 inhibitor 8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular processes.

    Biology: Employed in cell-based assays to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the MAPK pathway is dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway

Mechanism of Action

ERK1/2 inhibitor 8 exerts its effects by binding to the active site of ERK1/2, thereby preventing their phosphorylation and activation by upstream kinases. This inhibition blocks the downstream signaling events that promote cell proliferation and survival. The compound specifically targets the threonine-glutamate-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of key ERK1/2 inhibitors based on mechanisms, potency, selectivity, and clinical progress:

ATP-Competitive Inhibitors

Compound Mechanism IC50 (ERK2) Selectivity Clinical Stage Key Findings
SCH772984 Type II, dual mechanism 14 nM (SBP2 derivative) Selective over p38α MAPK (10–30×) Preclinical Inhibits ERK phosphorylation and substrate activation via slow off-rate kinetics; effective in BRAF/MEK-resistant models .
FR180204 Type I ATP-competitive 1 μM Selective over p38α MAPK (10–30×) Preclinical Basis for bivalent inhibitors (e.g., SBP2 with IC50 14 nM); enhances ERK2 inhibition via dual-site binding .
VTX11e ATP-competitive - Stabilizes R-state conformation Preclinical Preferentially binds active (2P-ERK2) conformation; enhances allosteric coupling in the kinase domain .
GDC0994 ATP-competitive - Retains L-state conformation Preclinical Less effective than VTX11e in stabilizing active ERK2; retains conformational flexibility .

Clinical-Stage Inhibitors

Compound Mechanism Clinical Progress Key Advantages Limitations
Ulixertinib (BVD-523) ATP-competitive Phase I/II Broad antitumor activity; targets RAS/RAF-mutant cancers Dose-limiting toxicities (e.g., skin rash, diarrhea) .
MK-8353 Structural analog of SCH772984 Phase I Synergizes with JAK2 inhibitors in myeloproliferative neoplasms Limited efficacy as monotherapy .

Substrate-Selective and Bivalent Inhibitors

  • SBP1/SBP2: Bivalent inhibitors combining FR180204 with ERK-binding peptides (e.g., RSK1 D-site). SBP2 achieves IC50 14 nM via dual-site engagement, demonstrating 50-fold potency improvement over monomeric inhibitors .
  • Peptide-based inhibitors : Block ERK nuclear translocation (e.g., cell-penetrating peptides targeting importin-7), reducing nuclear substrate phosphorylation (e.g., ELK1) while sparing cytoplasmic targets .

Selectivity and Toxicity Profiles

  • SCH772984 : Slow off-rate due to aromatic stacking with ERK2’s P-loop (Y64) and αC-helix (Y36), enhancing selectivity over off-targets (CLK1, JNK1) .
  • Dose limitations: ERK1/2 inhibitors face challenges in achieving tumor-effective doses without disrupting normal tissue homeostasis. MEK inhibitors like U0126 (often misclassified as ERK inhibitors) cause off-target effects (e.g., vision loss) due to broad pathway suppression .

Combination Therapies

  • Dual JAK2/ERK inhibition : MK-8353 + JAK2 inhibitors reduce tumor burden in myeloproliferative neoplasms by 60–80% .
  • BRAF/MEK/ERK triple inhibition: Overcomes adaptive resistance in melanoma and colorectal cancer .

Biological Activity

ERK1/2 inhibitors, particularly ERK1/2 inhibitor 8, have garnered significant attention in cancer research due to their potential to modulate the MAPK signaling pathway, which is frequently aberrant in various malignancies. This article delves into the biological activity of this compound, presenting findings from diverse studies, case analyses, and relevant data tables.

Overview of ERK1/2 Signaling Pathway

The ERK1/2 pathway is a critical component of the MAPK signaling cascade, influencing cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in numerous cancers, making it a prime target for therapeutic intervention. Inhibiting ERK1/2 can disrupt these processes, providing a mechanism to combat tumor growth.

This compound functions by binding to the active conformation of ERK1/2, inhibiting their intrinsic kinase activity. This blockade prevents the phosphorylation of downstream targets involved in cell cycle progression and survival. The compound has been shown to induce conformational changes in ERK1/2 that further inhibit their activity by preventing phosphorylation by upstream kinases such as MEK1/2.

In Vitro Studies

A series of studies have demonstrated the efficacy of this compound across various cancer cell lines:

  • Cell Lines Tested : Studies have utilized multiple cancer cell lines including Colo-205 (colon cancer), SKOV3 (ovarian cancer), and HCT-116 (colorectal cancer).
  • IC50 Values : The IC50 values for this compound vary significantly among different cell lines, indicating its selective potency against specific tumor types.
Cell LineIC50 (µM)Response to Treatment
Colo-2050.5Significant reduction in pERK levels
SKOV30.8Induced apoptosis via caspase activation
HCT-1160.6Inhibition of cell proliferation

In Vivo Studies

Preclinical models have validated the therapeutic potential of this compound:

  • Tumor Xenografts : In xenograft models using KRAS-mutant tumors, treatment with this compound resulted in notable tumor regression.
  • Pharmacodynamics : Analysis through FDG-PET imaging showed decreased metabolic activity in tumors post-treatment.

Case Study 1: Ulixertinib in Clinical Trials

Ulixertinib (BVD-523), an ERK1/2 inhibitor closely related to this compound, was evaluated in a phase I trial involving patients with advanced solid tumors harboring BRAF and NRAS mutations. The study reported:

  • Patient Cohort : 135 patients enrolled.
  • Outcomes : Partial responses were observed in several patients, with manageable side effects and pharmacodynamic evidence supporting its efficacy.

Case Study 2: Combination Therapy with MEK Inhibitors

Research has indicated that combining this compound with MEK inhibitors enhances antitumor activity:

  • Combination Efficacy : In KRAS-mutant models, the dual therapy led to deeper and more durable suppression of MAPK signaling compared to monotherapy.
  • Mechanistic Insights : The combination was found to prevent rebound activation of the pathway that often occurs with single-agent treatments.

Q & A

Q. What is the mechanism of action of ERK1/2 inhibitor 8, and how does it differ from other ERK inhibitors?

this compound is a potent ATP-competitive inhibitor targeting ERK2 with an IC50 of 0.48 nM, demonstrating high selectivity over other kinases . Unlike dual-mechanism inhibitors (e.g., SCH772984), which block kinase activity and prevent ERK1/2 phosphorylation, this compound primarily inhibits catalytic activity without altering phosphorylation dynamics . This distinction is critical for experimental design, as downstream signaling effects (e.g., p90 RSK phosphorylation) may differ between inhibitor classes .

Q. How should researchers validate target engagement of this compound in vitro and in vivo?

  • In vitro : Use immunoblotting to measure phospho-ERK1/2 (pERK) suppression in cell lysates. For example, this compound reduces pERK levels in A375 melanoma cells (GI50 = 0.47 μM) .
  • In vivo : Employ tumor xenograft models (e.g., Colo-205 colon cancer) and analyze pERK inhibition via immunohistochemistry (IHC) in tumor biopsies 2–4 hours post-dose. Sustained suppression (>65% in skin biopsies) correlates with antitumor activity .

Q. What cell lines or models are most responsive to this compound?

this compound shows efficacy in BRAF/RAS-mutant models, such as A375 melanoma (BRAF<sup>V600E</sup>) and Colo-205 colon cancer. Preclinical studies indicate >50% tumor growth inhibition in 83% of tested xenografts at 60 mpk twice daily . Prioritize models with MAPK pathway hyperactivation and validate using phospho-ERK/ERK ratio assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or compensatory pathway activation (e.g., PI3K/AKT). To address this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using tumor and plasma samples to correlate inhibitor exposure with pERK suppression .
  • Use RNA-seq to identify resistance mechanisms (e.g., upregulated RTKs) and test combination therapies (e.g., MEK or PI3K inhibitors) .

Q. What experimental strategies optimize the detection of ERK1/2 dimerization disruption by this compound?

ERK dimerization is critical for nuclear translocation and substrate activation. To assess dimer disruption:

  • Apply proximity ligation assays (PLA) in cells treated with this compound to quantify ERK-ERK interactions.
  • Use size-exclusion chromatography to monitor dimer/monomer ratios in lysates from inhibitor-treated tumors .

Q. How do researchers design clinical trials for this compound to address MAPK pathway heterogeneity in solid tumors?

  • Patient stratification : Enroll patients with MAPK pathway mutations (e.g., BRAF<sup>V600E</sup>, RAS) confirmed by NGS.
  • Biomarker-driven dosing : Use pERK suppression in serial skin biopsies as a pharmacodynamic marker. In Phase I trials, >40% pERK inhibition in normal epidermis predicted clinical activity .
  • Combination arms : Pair with BRAF/MEK inhibitors (e.g., vemurafenib + cobimetinib) to overcome resistance, as seen in co-clinical studies .

Q. What methodologies differentiate this compound’s on-target effects from off-target toxicity in neural cells?

  • Kinase profiling : Test this compound against a broad kinase panel (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition.
  • Neural toxicity models : Use SH-SY5Y neuroblastoma cells or primary neurons to assess apoptosis (via cleaved PARP) and ERK-dependent survival pathways. Note that ERK1/2 inhibition alone does not induce neurotoxicity in proteasome-impaired models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.